
2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a heptaene backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the heptaene structure, followed by the introduction of hydroxyl groups through selective hydroxylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize the yield. The process may also involve purification steps such as crystallization and chromatography to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the heptaene backbone allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-17-methylgona-1(10),2,4,6,8,11,13-heptaene: This compound has a similar heptaene backbone but with a methoxy group instead of hydroxyl groups.
11-Methylgona-1(10),2,4,6,8,11,13-heptaen-17-one: Similar structure but lacks the hydroxyl groups at positions 2 and 15.
Uniqueness
2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one is unique due to the presence of hydroxyl groups at specific positions, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
55081-26-0 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2,15-dihydroxy-11-methyl-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H14O3/c1-9-6-14-15(20)8-16(21)18(14)12-5-3-10-2-4-11(19)7-13(10)17(9)12/h2-7,16,19,21H,8H2,1H3 |
InChI Key |
BEBYKQJZQYQYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CC2=O)O)C3=C1C4=C(C=CC(=C4)O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
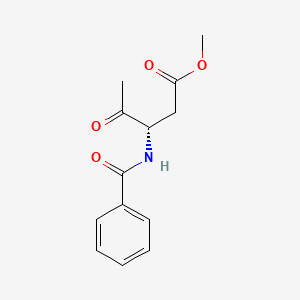
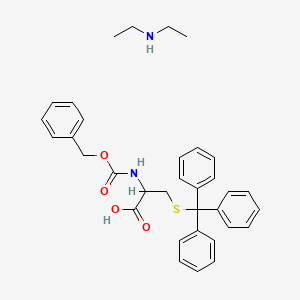

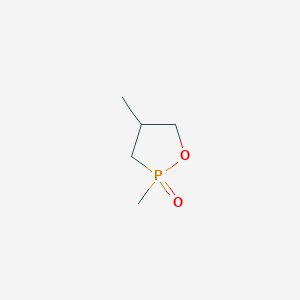

![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
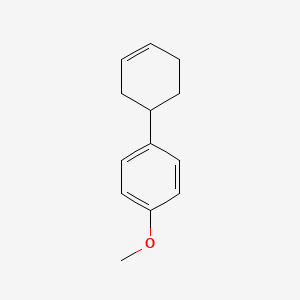
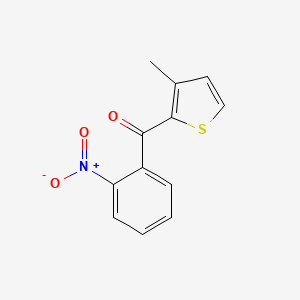
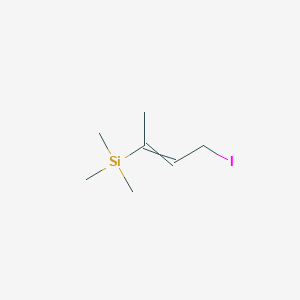

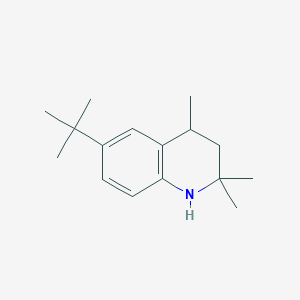
![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)

